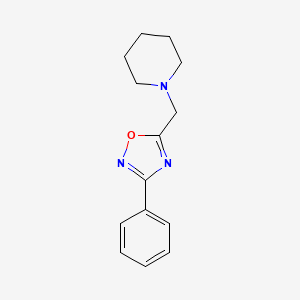
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmacology. This compound has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6. In animal studies, this compound has been found to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide in lab experiments is that it has shown promising results in various studies. It has also been synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.
Orientations Futures
There are many future directions for research on (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide. One direction is to further investigate its potential use as a drug for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which can help to identify new targets for drug development. Additionally, future research can investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has been achieved using various methods. One of the methods involved the reaction of 2-aminopyridine with 4-chloroquinazoline in the presence of a base to obtain 2-(2-pyridin-3-ylquinazolin-4-yl)aniline. This compound was then reacted with (S)-3,4-dihydroisoquinoline-3-carboxylic acid in the presence of a coupling agent to obtain this compound.
Applications De Recherche Scientifique
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has shown potential in various scientific research applications. One of the main areas of research is in pharmacology, where this compound has been studied for its potential use as a drug. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c24-21(29)20-12-15-6-1-2-7-17(15)14-28(20)23-18-9-3-4-10-19(18)26-22(27-23)16-8-5-11-25-13-16/h1-11,13,20H,12,14H2,(H2,24,29)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSNRYJWOHNLS-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)

![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)

![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)


![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)